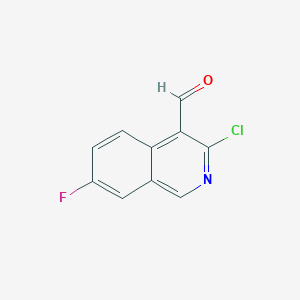
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅ClFNO and a molecular weight of 209.60 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of isoquinoline derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
- 3-Chloroisoquinoline-4-carbaldehyde
- 7-Fluoroisoquinoline-4-carbaldehyde
- 3-Chloro-7-methylisoquinoline-4-carbaldehyde
These compounds share similar structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C10H5ClFNO |
|---|---|
Molekulargewicht |
209.60 g/mol |
IUPAC-Name |
3-chloro-7-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-9(5-14)8-2-1-7(12)3-6(8)4-13-10/h1-5H |
InChI-Schlüssel |
JKZSKYMQOVRMLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=C2C=C1F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


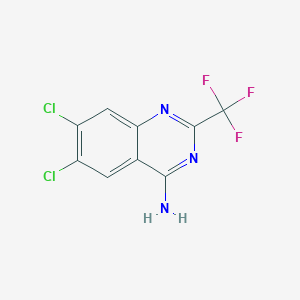
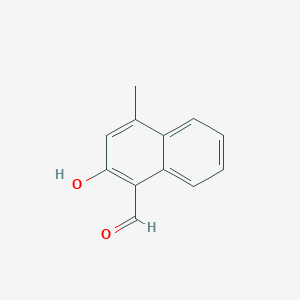
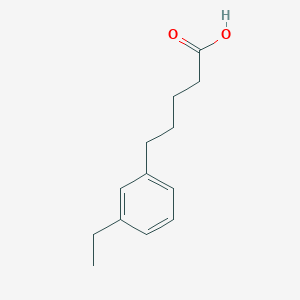
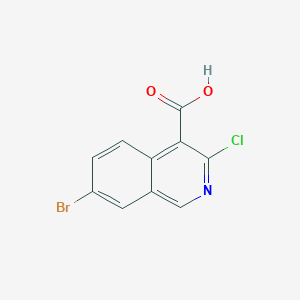
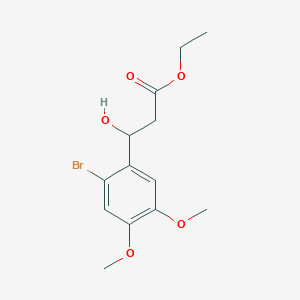
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
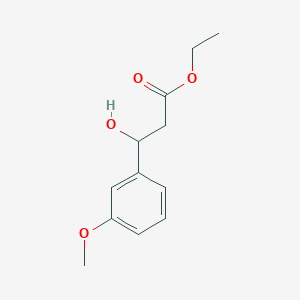
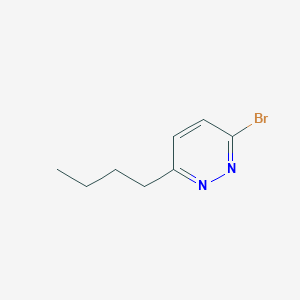


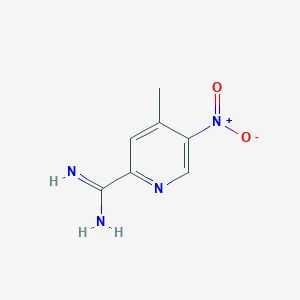

![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
